molecular formula C6H10O2 B14700205 2-Hexyne-1,4-diol CAS No. 14092-35-4

2-Hexyne-1,4-diol

Cat. No.: B14700205
CAS No.: 14092-35-4
M. Wt: 114.14 g/mol
InChI Key: SBFXIKAUMNVVCT-UHFFFAOYSA-N
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Description

2-Hexyne-1,4-diol (C₆H₁₀O₂) is a diol compound characterized by a six-carbon alkyne backbone with hydroxyl groups at positions 1 and 4. Alkyne-containing diols like 2-Butyne-1,4-diol are known for their versatile applications in organic synthesis, polymer chemistry, and industrial processes due to their triple bond reactivity and hydrogen-bonding capabilities .

Properties

CAS No.

14092-35-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

hex-2-yne-1,4-diol

InChI

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h6-8H,2,5H2,1H3

InChI Key

SBFXIKAUMNVVCT-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyne-1,4-diol can be synthesized through various methods. One common approach involves the hydroxylation of 2-hexyne using osmium tetroxide (OsO4) as a catalyst. This reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) and results in the formation of the diol with high regioselectivity and stereoselectivity .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include the use of strong bases and specific catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyne-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids depending on the reaction conditions and reagents used.

    Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Hexyne-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hexyne-1,4-diol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Butyne-1,4-diol (C₄H₆O₂)

  • Structure : HOCH₂-C≡C-CH₂OH.
  • Key Properties :
    • Molecular Weight: 86.09 g/mol (vs. 114.14 g/mol for 2-Hexyne-1,4-diol).
    • Reactivity: The triple bond enables participation in cycloaddition reactions and serves as a precursor for polymers and fine chemicals. For example, it forms inclusion compounds with aromatic solvents via hydrogen bonding, influencing crystal packing .
    • Applications: Used in electroplating, corrosion inhibition, and as a crosslinking agent in polyurethane synthesis .

cis-2-Butene-1,4-diol (C₄H₈O₂)

  • Structure : HOCH₂-CH=CH-CH₂OH.
  • Key Properties :
    • Molecular Weight: 88.11 g/mol.
    • Reactivity: The double bond allows Z-selective cross metathesis (CM) with ruthenium catalysts, producing allyl alcohols and high-value olefins. Elevated catalyst loadings are required for sterically hindered substrates .
    • Applications: Used in stereoselective synthesis of epoxides and macrocyclic compounds .

Butane-1,4-diol (C₄H₁₀O₂)

  • Structure : HOCH₂-CH₂-CH₂-CH₂OH.
  • Key Properties :
    • Molecular Weight: 90.12 g/mol.
    • Reactivity: Lacks unsaturated bonds, limiting its use in metathesis but making it ideal as a chain extender in polyurethane synthesis. Its rigid domains optimize mechanical properties in polymers .

2-Hexylbutane-1,4-diol (C₁₀H₂₂O₂)

  • Structure : Branched diol with a hexyl substituent.
  • Key Properties :
    • Molecular Weight: 174.28 g/mol.
    • Reactivity: The bulky hexyl group sterically hinders hydrogen bonding, reducing crystallinity compared to linear analogs like butane-1,4-diol .

Data Table: Comparative Analysis of Diols

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
This compound* C₆H₁₀O₂ 114.14 Hypothetical: Expected triple bond reactivity -
2-Butyne-1,4-diol C₄H₆O₂ 86.09 Crosslinking, electroplating, inclusion compounds
cis-2-Butene-1,4-diol C₄H₈O₂ 88.11 Z-selective metathesis, allyl alcohol synthesis
Butane-1,4-diol C₄H₁₀O₂ 90.12 Polyurethane chain extender
2-Hexylbutane-1,4-diol C₁₀H₂₂O₂ 174.28 Reduced crystallinity due to branching

Key Research Findings

Reactivity in Polymerization :

  • 2-Butyne-1,4-diol derivatives form polymers with distinct end-group compositions compared to butane-1,4-diol or cis-2-butene-1,4-diol , as shown in MALDI-TOF mass spectrometry studies .
  • The triple bond in 2-Butyne-1,4-diol may enable click chemistry applications, though this remains unexplored for this compound.

Metabolic and Toxicological Profiles :

  • Analogous diols like trans-para-2-menthene-1,4-diol are rapidly absorbed, oxidized, and excreted, suggesting similar metabolic pathways for alkyne/alkene diols .

Crystallinity and Hydrogen Bonding :

  • Linear diols (e.g., butane-1,4-diol) exhibit stronger hydrogen-bonding networks than branched analogs (e.g., 2-hexylbutane-1,4-diol), impacting material stability .

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